molecular formula C12H19NO2 B5242608 5-Piperidin-1-ylpent-3-ynyl acetate

5-Piperidin-1-ylpent-3-ynyl acetate

Cat. No.: B5242608
M. Wt: 209.28 g/mol
InChI Key: VLMMQGRPIBKSNL-UHFFFAOYSA-N
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Description

5-Piperidin-1-ylpent-3-ynyl acetate: is an organic compound that features a piperidine ring attached to a pentynyl chain, which is further linked to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Piperidin-1-ylpent-3-ynyl acetate typically involves the following steps:

    Formation of the Pentynyl Chain: The pentynyl chain can be synthesized through a series of reactions starting from simple alkyne precursors.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the compound to form the acetate ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to modify the alkyne group to alkenes or alkanes.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Alkenes or alkanes derived from the alkyne group.

    Substitution Products: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Piperidin-1-ylpent-3-ynyl acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure may be modified to enhance its biological activity and therapeutic potential.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Piperidin-1-ylpent-3-ynyl acetate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially modulating their activity. The acetate group may also play a role in the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Pentynyl Acetate: Lacks the piperidine ring but contains the pentynyl chain and acetate group.

    N-Acetylpiperidine: Contains the piperidine ring and an acetyl group but lacks the pentynyl chain.

Uniqueness: 5-Piperidin-1-ylpent-3-ynyl acetate is unique due to its combination of a piperidine ring, a pentynyl chain, and an acetate group. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-piperidin-1-ylpent-3-ynyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(14)15-11-7-3-6-10-13-8-4-2-5-9-13/h2,4-5,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMMQGRPIBKSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC#CCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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